COC(=O)c1ccccc1C(=O)ON2C(=O)CCC2=O
. This indicates that the molecule contains a methyl ester group (MOC=O), a benzene ring (c1ccccc1), a carbonyl group (C=O), and a succinimide group (ON2C(=O)CCC2=O).
Methyl 2-[(succinimidooxy)carbonyl]benzoate is a chemical compound recognized for its significant applications in biochemical research, particularly in protein conjugation and peptide synthesis. This compound, often referred to by its abbreviation MSB, features a unique structure that enhances its reactivity and specificity in various organic synthesis processes. Its molecular formula is C₁₃H₁₁N₁O₆, with a molecular weight of 277.23 g/mol, and it is classified as an ester derivative containing a succinimide moiety, which is crucial for its functionality in biochemical applications.
The synthesis of methyl 2-[(succinimidooxy)carbonyl]benzoate typically involves the reaction of methyl 2-benzoylbenzoate with succinimide in the presence of activating agents such as dicyclohexylcarbodiimide. The general procedure can be outlined as follows:
This method yields high purity and efficiency, making it suitable for laboratory applications .
Methyl 2-[(succinimidooxy)carbonyl]benzoate possesses a complex structure characterized by:
The structural representation can be summarized as follows:
This structural arrangement allows for efficient reactions with amino acids and proteins .
Methyl 2-[(succinimidooxy)carbonyl]benzoate is primarily utilized in the N-phthaloylation of amino acids and peptide derivatives. The reaction proceeds as follows:
The efficiency of this compound in facilitating these reactions makes it a valuable tool in protein chemistry and bioconjugation studies .
The mechanism of action of methyl 2-[(succinimidooxy)carbonyl]benzoate involves several key steps:
This mechanism underpins its utility in modifying biomolecules for research purposes .
Methyl 2-[(succinimidooxy)carbonyl]benzoate exhibits several notable physical and chemical properties:
The compound's properties facilitate its use in various biochemical applications while ensuring safety during handling .
Methyl 2-[(succinimidooxy)carbonyl]benzoate has diverse applications in scientific research, including:
These applications underscore its significance in advancing biochemical research and developing new therapeutic strategies .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: